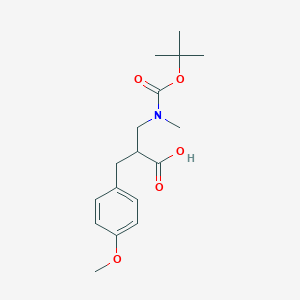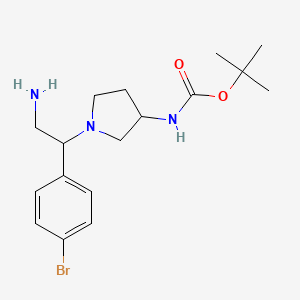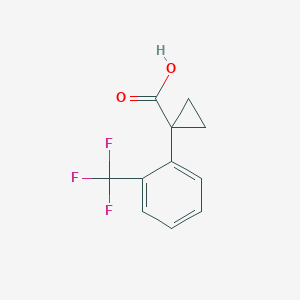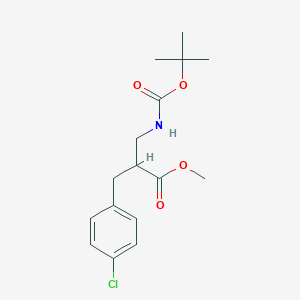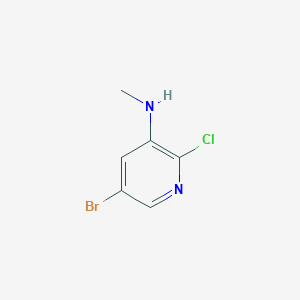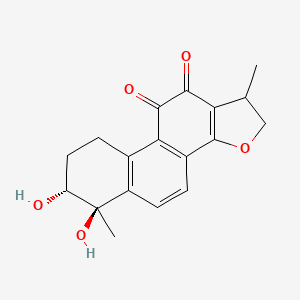
15,16-Dihydrotanshindiol C
Overview
Description
15,16-Dihydrotanshindiol C, also known as this compound, is a useful research compound. Its molecular formula is C18H18O5 and its molecular weight is 314.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.11542367 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Properties
15,16-Dihydrotanshinone I, a derivative of 15,16-Dihydrotanshindiol C, exhibits significant anti-inflammatory effects. Studies have shown that this compound inhibits prostaglandin and nitric oxide production in lipopolysaccharide-treated cells, suggesting a rationale for its use in treating inflammatory conditions (Jeon et al., 2008).
Anticancer Activity
Research indicates that 15,16-Dihydrotanshinone I has potent anticancer activities. It has been observed to induce apoptosis in leukemia cells and inhibit tumor growth in vivo, suggesting its potential as a cancer therapeutic agent (Liu et al., 2015).
Enhanced Drug Delivery
The development of biotin-modified polylactic-co-glycolic acid nanoparticles containing 15,16-Dihydrotanshinone I has shown improved antiproliferative activity against human cervical cancer cells. This suggests its potential application in targeted cancer therapy (Luo et al., 2018).
Anti-Platelet Activity
15,16-Dihydrotanshinone I has been found to inhibit platelet aggregation, an essential factor in cardiovascular diseases. This compound suppresses intracellular calcium mobilization and arachidonic acid liberation in platelets, providing a potential therapeutic avenue for cardiovascular conditions (Park et al., 2008).
Impact on Mast Cell Activation
Investigations into 15,16-Dihydrotanshinone I have revealed its ability to suppress IgE-Ag stimulated mast cell activation, which is significant in allergic inflammatory responses. This suggests its potential use in treating allergic inflammatory diseases (Li et al., 2015).
Neuroprotective Effects
Studies have demonstrated the ability of 15,16-Dihydrotanshinone I to suppress microglial activation, a factor implicated in neurodegenerative diseases. This indicates its potential application in neurodegenerative disease therapy (Lee et al., 2006).
Mechanism of Action
Target of Action
The primary target of 15,16-Dihydrotanshindiol C is thrombin , a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot . Thrombin is responsible for converting fibrinogen into fibrin, the main protein component of a blood clot .
Mode of Action
This compound acts as a potent inhibitor of thrombin . By binding to thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots .
Biochemical Pathways
The inhibition of thrombin by this compound affects the coagulation cascade, specifically the final common pathway. This pathway involves the activation of prothrombin to thrombin, which then converts soluble fibrinogen into insoluble fibrin, leading to clot formation . By inhibiting thrombin, this compound disrupts this pathway and prevents clot formation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of blood clot formation. By inhibiting thrombin, it disrupts the coagulation cascade and prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation .
Biochemical Analysis
Biochemical Properties
15,16-Dihydrotanshindiol C interacts with the enzyme thrombin, inhibiting its activity . Thrombin is a serine protease that converts soluble fibrinogen into insoluble fibrin, the main component of blood clots. By inhibiting thrombin, this compound can potentially affect the coagulation cascade and influence blood clotting.
Cellular Effects
The cellular effects of this compound are primarily related to its inhibition of thrombin . Thrombin plays a key role in cellular processes such as cell signaling pathways, gene expression, and cellular metabolism, particularly in cells involved in coagulation. By inhibiting thrombin, this compound can influence these cellular processes.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to thrombin and inhibiting its activity . This interaction can lead to changes in gene expression related to coagulation and can affect cellular functions.
Properties
IUPAC Name |
(6R,7R)-6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,8,12,19,22H,4,6-7H2,1-2H3/t8?,12-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWJBFKCVPRBJO-GNGYTGERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H]([C@]4(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


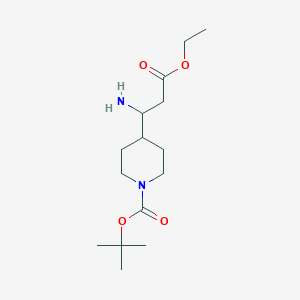


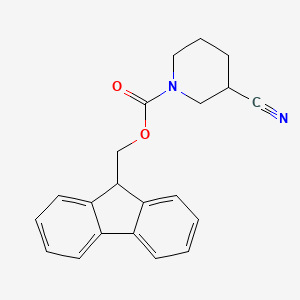
![1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B3030285.png)
